5-ethyl-5H-triazino[5,6-b]indole-3-thiol mechanism of action
5-ethyl-5H-triazino[5,6-b]indole-3-thiol mechanism of action
An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol
Abstract
The 5H-triazino[5,6-b]indole chemical scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These activities span antiviral, anticancer, antiprotozoal, and antibacterial adjuvant effects. While the specific mechanism of action for the derivative, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, remains uncharacterized in published literature, its structural features—notably the tricyclic core, N-ethyl group, and reactive thiol moiety—provide a strong basis for forming testable hypotheses. This guide synthesizes the established biological roles of structurally analogous compounds to propose three high-priority investigational pathways for determining its primary mechanism of action. We will detail the scientific rationale and provide actionable experimental protocols for investigating its potential as a carbonic anhydrase inhibitor, an iron-chelating anticancer agent, and an inhibitor of the bacterial enzyme Eis. This document serves as a strategic roadmap for researchers and drug development professionals aiming to elucidate the therapeutic potential of this promising compound.
Introduction to the 5H-Triazino[5,6-b]indole Scaffold
Chemical Structure of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol
The subject of this guide is the heterocyclic compound 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. Its structure is characterized by a fused tricyclic system consisting of an indole ring merged with a triazine ring. Key functional groups that likely dictate its biological activity include the ethyl group at the N-5 position of the indole nitrogen, which can influence lipophilicity and steric interactions, and a thiol (-SH) group at the 3-position of the triazine ring, a nucleophilic moiety known to interact with metallic ions or form covalent bonds within enzyme active sites.
The Triazinoindole Core: A Privileged Scaffold
The triazino[5,6-b]indole core is considered a "privileged scaffold" because its rigid, planar structure can present functional groups in a well-defined three-dimensional arrangement, allowing it to interact with a wide variety of biological targets. Its synthetic tractability allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties.
Overview of Reported Biological Activities for Analogues
The therapeutic potential of the triazino[5,6-b]indole scaffold is not speculative; it is grounded in a growing body of scientific literature demonstrating its efficacy in diverse disease models.
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Antiviral Activity: Early research identified 5H-as-triazino[5,6-b]indoles as a class of compounds with broad antiviral properties, showing activity against a range of viruses including Herpesviridae, Orthomyxoviridae, and Rhinovirus[1].
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Anticancer Activity: Recently, derivatives have been designed as potent iron chelators. These compounds selectively bind ferrous ions (Fe²⁺), leading to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells through the mitochondrial pathway[2][3].
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Carbonic Anhydrase Inhibition: By conjugating the triazinoindole scaffold to a benzene sulfonamide moiety, researchers have created highly potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and the tumor-associated hCA IX[4].
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Antileishmanial Activity: Thio-substituted triazinoindoles have demonstrated significant in vitro activity against Leishmania donovani, the parasite responsible for leishmaniasis[5][6].
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Antibiotic Adjuvant: A series of 1,2,4-triazino[5,6b]indole-3-thioether molecules were identified as potent inhibitors of the Enhanced Intracellular Survival (Eis) protein from Mycobacterium tuberculosis. This enzyme acetylates kanamycin, causing antibiotic resistance, and its inhibition can restore the drug's sensitivity[7].
High-Priority Hypothesized Mechanisms of Action
Based on the established activities of its analogues, we propose three primary, experimentally verifiable mechanisms of action for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.
Hypothesis 1: Carbonic Anhydrase Inhibition
Causality and Rationale: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes critical for pH regulation. Tumor-associated isoforms like CA IX are highly expressed in hypoxic cancers and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. The established success of triazinoindole-sulfonamide conjugates in targeting CAs provides a strong precedent[4]. The thiol group of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol can act as a zinc-binding group, analogous to the sulfonamide moiety, anchoring the inhibitor within the enzyme's active site.
Proposed Inhibitory Interaction:
Caption: Proposed coordination of the thiol group with the active site Zn²⁺ ion of carbonic anhydrase.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of commercially available, purified hCA II (a well-characterized isoform) and hCA IX (a tumor-specific isoform).
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Reagent Preparation:
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Prepare a 10 mM stock solution of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in DMSO.
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Prepare serial dilutions of the stock solution in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4) to achieve final concentrations ranging from 1 nM to 100 µM.
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Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA).
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Prepare a solution of purified hCA II or hCA IX enzyme.
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Acetazolamide (a known pan-CA inhibitor) should be used as a positive control.
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Assay Procedure (96-well plate format):
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Add 20 µL of assay buffer to all wells.
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Add 20 µL of the compound dilutions or control (DMSO vehicle, Acetazolamide) to respective wells.
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Add 20 µL of the CA enzyme solution to all wells except the "no enzyme" blank.
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Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
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Initiate the reaction by adding 140 µL of the NPA substrate solution to all wells.
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Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to enzyme activity.
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Data Analysis:
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Calculate the rate of reaction (V) for each concentration of the inhibitor.
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Normalize the rates relative to the DMSO vehicle control (100% activity).
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism is competitive.
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Hypothesis 2: Iron Chelation and Induction of Apoptosis
Causality and Rationale: Cancer cells exhibit an increased demand for iron compared to normal cells, as it is a critical cofactor for enzymes involved in DNA replication and cellular metabolism. Depriving cancer cells of iron is a validated anticancer strategy. A recent study demonstrated that 5H-[2][5][6]triazino[5,6-b]indole derivatives, structurally similar to our target compound, function as potent iron chelators, specifically for Fe²⁺. This chelation leads to cell cycle arrest and apoptosis[2]. The triazinoindole core and associated heteroatoms are likely responsible for coordinating the iron ion.
Reported Antiproliferative Activity of an Analogous Iron Chelator (Compound 3k) [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 0.59 |
| MCF-7 | Breast Cancer | 0.86 |
| HeLa | Cervical Cancer | 1.31 |
| HepG-2 | Liver Cancer | 0.92 |
Proposed Signaling Pathway:
Caption: Proposed apoptotic pathway initiated by intracellular iron chelation.
Experimental Protocol: Cell-Based Functional Assays
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Intracellular Iron Chelation (Calcein-AM Assay):
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Culture cancer cells (e.g., A549) in a 96-well plate.
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Load cells with Calcein-AM. Calcein-AM is fluorescent, but its fluorescence is quenched by binding to intracellular Fe²⁺.
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Treat cells with various concentrations of the compound. If the compound chelates iron, it will displace it from calcein, resulting in an increase in fluorescence.
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Measure fluorescence using a plate reader. An increase in signal indicates effective intracellular iron chelation.
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Cell Cycle Analysis (Propidium Iodide Staining):
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Treat A549 cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.
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Harvest, fix, and stain the cells with propidium iodide (PI), which binds stoichiometrically to DNA.
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Analyze the cell population using a flow cytometer.
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Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.
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Apoptosis Marker Analysis (Western Blot):
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Treat A549 cells as above.
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Lyse the cells and quantify total protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against key apoptosis regulators: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved caspase-3 (executioner caspase).
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Use a loading control (e.g., β-actin) to ensure equal protein loading.
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A decrease in the Bcl-2/Bax ratio and an increase in cleaved caspase-3 would confirm the induction of apoptosis via the mitochondrial pathway.
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Hypothesis 3: Inhibition of Bacterial Acetyltransferases (Eis)
Causality and Rationale: The emergence of drug-resistant bacteria is a global health crisis. The Eis enzyme in M. tuberculosis confers resistance to the aminoglycoside antibiotic kanamycin by acetylating it. A high-throughput screen successfully identified 1,2,4-triazino[5,6b]indole-3-thioether compounds as potent Eis inhibitors[7]. The presence of the -thio moiety is a key structural feature of this class. The target compound, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, fits this structural class perfectly and is therefore a prime candidate for investigation as an Eis inhibitor and a potential adjuvant to restore kanamycin sensitivity.
Experimental Workflow:
Caption: Workflow for validating the compound as a kanamycin adjuvant via Eis inhibition.
Experimental Protocol: In Vitro Eis Inhibition Assay
This protocol uses a coupled-enzyme assay to measure the activity of Eis by detecting the release of Coenzyme A (CoA).
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Reagent Preparation:
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Prepare purified, recombinant Eis enzyme.
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Prepare solutions of the substrates: Kanamycin A and Acetyl-CoA.
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Prepare a detection mix containing DTNB (Ellman's reagent), which reacts with the free thiol on CoA to produce a yellow product (TNB²⁻) measurable at 412 nm.
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Prepare serial dilutions of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in assay buffer.
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Assay Procedure (96-well plate format):
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To each well, add Eis enzyme, Kanamycin A, and the compound at various concentrations.
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Incubate for 10 minutes at room temperature.
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Initiate the reaction by adding Acetyl-CoA.
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Immediately after adding Acetyl-CoA, add the DTNB detection mix.
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Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate is proportional to Eis activity.
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Data Analysis:
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Calculate the initial reaction velocity for each inhibitor concentration.
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Plot the percentage of inhibition against the log of the inhibitor concentration.
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Determine the IC₅₀ value by fitting the data to a suitable dose-response model.
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Synthesis and Summary of Investigational Strategy
The chemical structure of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol positions it as a compelling candidate for multiple, high-value therapeutic mechanisms of action. The evidence from closely related analogues strongly suggests that its biological activity is likely driven by interactions with metalloenzymes or the chelation of metal ions. The proposed investigational strategy is a parallel, multi-pronged approach designed to efficiently identify its primary mechanism. By first conducting the three distinct in vitro screening assays (Carbonic Anhydrase, Iron Chelation, Eis Inhibition), a lead hypothesis can be rapidly identified. Positive results in any of these primary screens should be followed by the corresponding cell-based functional assays to confirm the mechanism in a more complex biological context and validate its therapeutic potential. This systematic approach ensures a thorough and resource-efficient elucidation of the compound's mode of action.
References
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Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[2][5][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 29(1), 163-177. [Link]
-
Shukla, P. K., et al. (2010). Synthesis and biological evaluation of new[2][5][6]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][5][6]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]
-
Eldehna, W. M., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-Linked Triazino[5,6-B]Indole-Benzene Sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. Metabolites, 10(5), 200. [Link]
-
ChemInform. (2010). Synthesis and Biological Evaluation of New[2][5][6]Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][5][6]Triazino[5,6-b]indol-3-ylthio-pyrimidines Against Leishmania donovani. ChemInform, 41(34). [Link]
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[2][5][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. [Link]
-
Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277-281. [Link]
-
Shehata, M. M., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Virology Journal, 20(1), 22. [Link]
-
Al-Ostath, A. I., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(18), 6062. [Link]
-
Green, T. J., et al. (2018). Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis. ACS Infectious Diseases, 4(12), 1739-1750. [Link]
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Kumar, R., et al. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229. [Link]
Sources
- 1. Antiviral agents. 5H-as-Triazino(5,6-b) indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-Linked Triazino[5,6-B]Indole-Benzene Sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
